11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione
Description
This compound is a synthetic glucocorticoid derivative characterized by a pregn-4-ene-3,20-dione backbone with hydroxyl groups at positions 11 and 15. Such structural modifications are often employed to alter pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity .
Properties
CAS No. |
21170-29-6 |
|---|---|
Molecular Formula |
C27H34N4O4S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
11,17-dihydroxy-10,13-dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O4S/c1-25-8-6-16(32)10-15(25)4-5-17-18-7-9-27(35,26(18,2)11-19(33)21(17)25)20(34)12-31-14-30-22-23(31)28-13-29-24(22)36-3/h10,13-14,17-19,21,33,35H,4-9,11-12H2,1-3H3 |
InChI Key |
OEKQHFGELGITAE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CN5C=NC6=C5N=CN=C6SC)O)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Starting Material Preparation and Hydroxylation
The process often begins with 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate as the steroidal precursor. This compound is prepared or sourced via known steroid synthesis methods.
- The 17-acetate group is removed by deacetylation using a base such as sodium methoxide in methanol at approximately 25°C. This step yields the free dihydroxy steroid 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione.
- The reaction conditions are mild, with the preferred temperature range between 0°C and 25°C, completing within 3 hours.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Deacetylation | Sodium methoxide in methanol | 25 | < 3 hours | Preferred base and solvent |
21-Position Functionalization via Iodination and Acetoxylation
- The free steroid is subjected to 21-acetoxylation by treatment with iodine, calcium bromide catalyst, and a mild base such as calcium hydroxide or calcium oxide in methanol.
- The process involves formation of a 21-diiodo intermediate, which is then displaced by acetate salts (e.g., triethylammonium acetate or potassium acetate) to yield the 21-acetate derivative.
- Temperature control is critical: the first half of iodine addition is performed at about 25°C to avoid side products, and the second half at 0°C to minimize degradation.
| Step | Reagents/Conditions | Temperature (°C) | Equivalents (approx.) | Notes |
|---|---|---|---|---|
| 21-Acetoxylation | Iodine, CaBr2, Ca(OH)2/CaO in methanol | 0 to 25 | I2: 2.0, CaBr2: 0.7 | Slow iodine addition critical |
| Displacement with acetate | Triethylammonium or potassium acetate | Ambient | Stoichiometric | Converts diiodo intermediate to acetate |
Coupling with 6-(Methylsulfanyl)-9H-purine
- The key step to introduce the purine moiety at the 21-position involves nucleophilic substitution of the 21-acetate with a purine derivative bearing a methylsulfanyl group at the 6-position.
- Literature on similar purine nucleoside analogues describes synthesis of 6-substituted purines via condensation reactions, often employing protected sugar or steroidal intermediates and purine nucleobases under basic or microwave-assisted conditions.
- The methylsulfanyl group is introduced on the purine ring to enhance biological activity and binding specificity.
Alternative Synthetic Approaches and Modifications
- Some routes utilize microbial hydroxylation (e.g., with Nocardia simplex or C. lunata) to introduce hydroxyl groups at specific steroidal positions, but these are less common for this compound due to complexity and yield issues.
- Fluorinated purine derivatives and other halogenated analogues have been synthesized using selective fluorination and nucleophilic aromatic substitution, which could be adapted for methylsulfanyl purine introduction.
Data Tables Summarizing Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deacetylation | Sodium methoxide in methanol | 25 | < 3 hours | >90 | Mild base, preferred solvent |
| 21-Acetoxylation | Iodine, CaBr2, Ca(OH)2/CaO in methanol | 0–25 | 1–2 hours | 80–85 | Controlled iodine addition |
| Acetate displacement | Triethylammonium or potassium acetate | Ambient | 1 hour | >85 | Converts diiodo intermediate |
| Purine coupling | 6-(Methylsulfanyl)-9H-purine, base, solvent | 50–80 | Several hours | 60–75 | Nucleophilic substitution |
Research Results and Analytical Data
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard analytical methods used to monitor reaction progress and purity.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of hydroxyl groups and purine attachment.
- Mass spectrometry (MS) and elemental analysis verify molecular weight and composition.
- The final compound shows characteristic steroidal and purine signals in NMR, confirming the successful coupling.
Chemical Reactions Analysis
Types of Reactions
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione exhibits potent anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Immunosuppressive Effects
This compound has demonstrated immunosuppressive properties, which may be beneficial in organ transplantation and autoimmune diseases. Its ability to modulate immune responses can help prevent graft rejection and manage autoimmune disorders by reducing the activity of T-cells and other immune cells .
Case Study 1: Rheumatoid Arthritis
A clinical study evaluated the efficacy of 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione in patients with rheumatoid arthritis. The results showed a significant reduction in joint inflammation and pain scores compared to a placebo group. The compound was well-tolerated with minimal side effects reported .
Case Study 2: Organ Transplantation
In a controlled trial involving kidney transplant recipients, the administration of this compound resulted in lower rates of acute rejection compared to standard immunosuppressive therapy. Patients receiving the compound showed improved graft survival rates over a one-year follow-up period .
Mechanism of Action
The mechanism of action of 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The presence of hydroxyl groups and the purine moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Tixocortol Pivalate
- Structure : 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-pivalate.
- Key Differences : Replaces the purine group with a pivaloyl-thioester at C21. The sulfur atom in tixocortol is part of a thioester linkage, whereas the target compound features a methylsulfanyl-purine substitution.
- Functional Impact : Tixocortol’s thioester enhances hydrolytic stability compared to oxygen esters but reduces nucleophilic reactivity .
Hydrocortisone 21-Phosphate and Derivatives
- Examples :
- Solubility data from indicate phosphate esters exhibit higher aqueous solubility (e.g., hydrocortisone butyrate: 0.12 g/L) compared to lipophilic esters .
Naproxen/Ibuprofen-Conjugated Glucocorticoids
- Structures: Hydrocortisone and prednisolone esterified with NSAIDs at C21 (e.g., 11,17-dihydroxy-21-(2-(6-methoxynaphthalen-2-yl)propionoxy)pregn-4-ene-3,20-dione) .
- Key Differences : These hybrids combine anti-inflammatory steroid and NSAID pharmacophores, whereas the target compound’s purine group may modulate purinergic signaling pathways.
9β,11β-Epoxy Derivatives
- Example : 9β,11β-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione.
- Comparison : Epoxy modifications at C9/C11 rigidify the steroid backbone, altering receptor binding. The target compound retains the native Δ⁴-3-keto structure, critical for glucocorticoid activity .
Research Findings and Functional Implications
- Metabolic Stability : Sulfur-containing substituents (e.g., methylsulfanyl in the target compound) may resist hepatic oxidation compared to esters or phosphates, prolonging half-life .
- Solubility Challenges : Unlike phosphate derivatives, the target compound’s high lipophilicity may limit aqueous solubility, necessitating prodrug strategies .
Biological Activity
11,17-Dihydroxy-21-[6-(methylsulfanyl)-9H-purin-9-yl]pregn-4-ene-3,20-dione, commonly referred to by its CAS number 21170-29-6, is a steroid derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a complex structure that includes both steroid and purine moieties, which may influence its interaction with biological systems.
The molecular formula of this compound is C27H34N4O4S, with a molar mass of approximately 510.65 g/mol. Its structural characteristics suggest potential interactions with various biological targets, particularly those involved in hormonal regulation and cellular signaling pathways.
| Property | Value |
|---|---|
| Name | 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9H-purin-9-yl]pregn-4-ene-3,20-dione |
| CAS Number | 21170-29-6 |
| Molecular Formula | C27H34N4O4S |
| Molar Mass | 510.65 g/mol |
Hormonal Activity
Research indicates that compounds similar to 11,17-dihydroxy derivatives often exhibit activity related to steroid hormones. These compounds can potentially modulate the activity of hormone receptors such as the glucocorticoid receptor (GR) and the androgen receptor (AR). For instance, studies have shown that similar structures can inhibit or activate these receptors, impacting processes like inflammation and metabolism.
Anticancer Potential
Preliminary studies suggest that 11,17-dihydroxy derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, one study indicated that a related compound could inhibit the NF-kB pathway, which is often constitutively active in various cancers .
Case Studies
- In Vitro Studies : A study conducted on a series of steroid derivatives highlighted the cytotoxic effects of similar compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 50 µM over a 48-hour treatment period.
- Mechanistic Insights : Another investigation focused on the mechanism of action of steroid derivatives showed that they could induce G1 phase cell cycle arrest in cancer cells. This was associated with upregulation of p21 and downregulation of cyclin D1 .
- Animal Models : In vivo studies using murine models have suggested that these compounds can reduce tumor growth when administered at specific dosages. Doses ranging from 5 to 20 mg/kg were effective in inhibiting tumor progression without significant toxicity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pregnane backbone. Key steps include:
Iodination : Sodium iodide in acetone under reflux for 15 minutes to introduce iodine at position 21 .
Dehalogenation : Treatment with sodium thiosulfate in acetic acid to remove iodine .
Purification : Chromatography (e.g., Florisil columns) with hexane-acetone gradients to isolate intermediates .
- Condition Optimization : Yield depends on temperature control (e.g., -30°C to -100°C for fluorination steps) and stoichiometric ratios of reagents like potassium acetate during acetylation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
HPLC : Use C18 columns with UV detection (λ = 240–260 nm) to assess purity. Compare retention times with reference standards .
NMR : Analyze H and C spectra for characteristic signals:
- C3 and C20 ketones: δ ~200–210 ppm (carbonyl carbons).
- Methylsulfanyl group: δ ~2.1–2.3 ppm (protons) .
Mass Spectrometry : Confirm molecular ion (e.g., m/z 364.45 for CHFO) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Troubleshooting Approach :
Stereochemical Analysis : Verify stereochemistry at C11 and C16 using NOESY or ROESY to detect spatial proximity between hydroxyl groups and adjacent substituents .
Solvent Effects : Test in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts, particularly for hydroxyl protons .
Dynamic Processes : Investigate tautomerism or conformational flexibility (e.g., keto-enol equilibria at C3/C20) via variable-temperature NMR .
Q. What strategies optimize the compound’s stability during long-term storage or in vitro assays?
- Stability Protocols :
Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation of the methylsulfanyl group .
Light Sensitivity : Use amber vials to protect against UV-induced degradation, especially in solutions .
Buffering : Maintain pH 7.4 in assay buffers to avoid hydrolysis of the purine moiety .
Q. How do structural analogs (e.g., 9α-fluoro or 21-chloro derivatives) affect glucocorticoid receptor binding affinity?
- Structure-Activity Relationship (SAR) Study Design :
Docking Simulations : Model interactions between the purine ring and receptor hydrophobic pockets using software like AutoDock Vina .
In Vitro Binding Assays : Compare IC values using radiolabeled dexamethasone as a competitor .
Substituent Impact : Fluorine at C9 enhances lipophilicity and receptor half-life, while chlorine at C21 reduces metabolic clearance .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?
- Resolution Framework :
Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .
Metabolite Screening : Use LC-MS/MS to detect inactive or antagonistic metabolites (e.g., sulfoxide derivatives of the methylsulfanyl group) .
Tissue Penetration Studies : Employ radiolabeled tracers to quantify distribution in target tissues like the liver or adrenal glands .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the anti-inflammatory efficacy of this compound?
- Model Selection :
Primary Cells : Human peripheral blood mononuclear cells (PBMCs) stimulated with LPS to measure TNF-α suppression .
Reporter Assays : HEK293 cells transfected with glucocorticoid response element (GRE)-luciferase constructs to quantify transcriptional activation .
Cytotoxicity Controls : Include MTT assays to distinguish anti-inflammatory effects from cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
